Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the formula C17H16N2O3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The molecule has a number of heavy atoms: 22, and aromatic heavy atoms: 15 .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 82.26 and a topological polar surface area (TPSA) of 52.83 Ų . It is moderately soluble, with a solubility of 0.0202 mg/ml or 0.0000681 mol/l . The compound is lipophilic, with a consensus Log Po/w of 2.81 .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate has been explored in various synthetic pathways and biological activities. For instance, a study by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antiulcer agents with cytoprotective properties (Starrett et al., 1989).
Novel Derivatives Synthesis
Goli-Garmroodi et al. (2015) successfully synthesized a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives. Their process involved the reaction of 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives (Goli-Garmroodi et al., 2015).
Antimicrobial Activity
In a study by Turan-Zitouni et al. (2001), imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters were reacted with hydrazine hydrate to yield hydrazides, which were then treated with various aldehydes to synthesize imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides. These compounds were examined for their antimicrobial activity (Turan-Zitouni et al., 2001).
Biological Activity in Synthon Building
Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for creating fused triazines with potential biological activity. They treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).
Antimycobacterial Activity
A study by Lv et al. (2017) reported the design and synthesis of novel imidazo [1,2-a]pyridine-3-carboxamides (IPAs) with considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Microwave-Assisted Synthesis
Li et al. (2013) developed a microwave-assisted method for the synthesis of imidazo[1,2-a]pyridines, highlighting the high chemo- and regioselectivity of this approach (Li et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The interaction of these compounds with their targets leads to this antimicrobial activity.
Biochemical Pathways
It can be inferred from the antimicrobial activity of imidazo[1,2-a]pyridine analogues that they likely interfere with essential biochemical pathways in the tuberculosis bacteria .
Pharmacokinetics
It is known that the compound has good microsomal stability , which can impact its bioavailability.
Result of Action
Given the antimicrobial activity of imidazo[1,2-a]pyridine analogues, it can be inferred that the compound likely leads to the inhibition of growth or death of the tuberculosis bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate. For instance, the compound should be stored under inert gas and in a dry environment at 2-8°C to maintain its stability. These conditions can influence the compound’s action and efficacy.
Properties
IUPAC Name |
ethyl 8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-19-10-6-9-15(16(19)18-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWFFLFFLQRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703818 | |
Record name | Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-07-6 | |
Record name | Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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